Methyl 2-[(2-oxopropyl)thio]benzoate
Overview
Description
Preparation Methods
The synthesis of Methyl 2-[(2-oxopropyl)thio]benzoate typically involves the reaction of methyl 2-mercaptobenzoate with an appropriate oxoalkylating agent under controlled conditions. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the oxoalkylating agent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 2-[(2-oxopropyl)thio]benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Methyl 2-[(2-oxopropyl)thio]benzoate has a range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: It serves as a model compound for developing new pharmaceuticals, particularly those targeting oxidative stress and related conditions.
Mechanism of Action
The mechanism by which Methyl 2-[(2-oxopropyl)thio]benzoate exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Methyl 2-[(2-oxopropyl)thio]benzoate can be compared with similar compounds such as:
Methyl 2-mercaptobenzoate: This compound lacks the oxopropyl group, making it less reactive in certain chemical reactions.
Methyl 2-[(2-oxopropyl)thio]acetate: This compound has a similar structure but with an acetate group instead of a benzoate group, affecting its reactivity and applications.
Methyl 2-[(2-oxopropyl)thio]propanoate: This compound has a propanoate group, which can influence its solubility and reactivity compared to the benzoate derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(2-oxopropylsulfanyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(12)7-15-10-6-4-3-5-9(10)11(13)14-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFGVTCWUZZPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384904 | |
Record name | methyl 2-[(2-oxopropyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53278-21-0 | |
Record name | methyl 2-[(2-oxopropyl)thio]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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